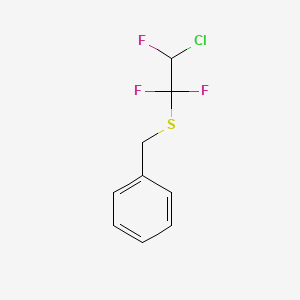

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Catalysis

Benzene derivatives play a crucial role in synthesis and catalysis. The use of benzene and its derivatives as catalysts or intermediates in the synthesis of complex molecules is widespread. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012). Similarly, rhenium-catalyzed trifluoromethylation of arenes uses hypervalent iodine reagents for the electrophilic trifluoromethylation of aromatic compounds, demonstrating the utility of benzene derivatives in modifying aromatic compounds with trifluoromethyl groups (Mejía & Togni, 2012).

Fluorescence and Imaging

Benzene derivatives are also significant in the development of fluorescent dyes and imaging agents. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, based on a benzene ring, exhibits high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, and solvent- and pH-independent, highlighting the versatility of benzene derivatives in imaging applications (Beppu et al., 2015).

Environmental and Biological Applications

Benzene derivatives find applications in environmental sensing and biological activities. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates, which include benzene structures, can act as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, demonstrating the role of benzene derivatives in environmental monitoring (Zhao et al., 2017). Additionally, benzo[b]thiophene derivatives have been highlighted for their pharmacological properties, indicating the importance of benzene-based molecules in medicinal chemistry (Isloor et al., 2010).

Chemical Properties and Reactions

The electrochemical fluorination of benzenes containing trifluoromethyl groups has been explored, showcasing the chemical reactivity of benzene derivatives under electrochemical conditions. This process results in the formation of perfluorocyclohexane derivatives, indicating the potential for chemical transformations of benzene derivatives in synthetic chemistry (Yonekura et al., 1976).

Propriétés

IUPAC Name |

(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMATXQOCNARQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002889 |

Source

|

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- | |

CAS RN |

82789-49-9 |

Source

|

| Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)